molecular formula C20H25N7 B14632294 3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine CAS No. 54807-07-7

3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine

Cat. No.: B14632294
CAS No.: 54807-07-7
M. Wt: 363.5 g/mol
InChI Key: WMQDQVQEMZMTFU-UHFFFAOYSA-N
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Description

3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of triazolo-triazines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a triazine ring, and two piperidinyl groups attached at the 5 and 7 positions. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazole with cyanuric chloride in the presence of a base such as triethylamine. The intermediate product is then reacted with piperidine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the piperidinyl groups.

Scientific Research Applications

3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine is unique due to its dual piperidinyl substitution, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities.

Properties

CAS No.

54807-07-7

Molecular Formula

C20H25N7

Molecular Weight

363.5 g/mol

IUPAC Name

3-phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine

InChI

InChI=1S/C20H25N7/c1-4-10-16(11-5-1)17-23-24-19-21-18(25-12-6-2-7-13-25)22-20(27(17)19)26-14-8-3-9-15-26/h1,4-5,10-11H,2-3,6-9,12-15H2

InChI Key

WMQDQVQEMZMTFU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=NN=C(N3C(=N2)N4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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